6-methoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline
Description
The compound 6-methoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline (CAS: 866847-44-1, Molecular Formula: C₂₈H₂₉N₃O₄S, MW: 503.61) is a quinoline derivative featuring three distinct substituents:
- A methoxy group at position 6 of the quinoline core.
- A 4-methylbenzenesulfonyl (tosyl) group at position 3, enhancing steric bulk and influencing solubility .
This structural combination distinguishes it from other quinoline-based compounds, particularly in pharmacological contexts where piperazine and sulfonyl groups are critical for target interactions.
Properties
IUPAC Name |
6-methoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4S/c1-20-8-11-22(12-9-20)36(32,33)27-19-29-24-13-10-21(34-2)18-23(24)28(27)31-16-14-30(15-17-31)25-6-4-5-7-26(25)35-3/h4-13,18-19H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTAYHWPKYIYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Piperazine Moiety: The piperazine ring can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with 2-methoxyphenylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The piperazine and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinoline carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
6-methoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets. It is known to interact with serotonergic receptors, particularly 5-HT1A and 5-HT2A/C receptors, which are involved in the modulation of neurotransmitter release and signal transduction pathways . This interaction can lead to various physiological effects, including antidepressant-like activity.
Comparison with Similar Compounds
Structural Analogs with Piperazine Moieties
(a) 3-{2-Hydroxy-3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}-5-methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione (Compound 10, )
- Key Differences: Replaces the quinoline core with an imidazolidine-2,4-dione ring. Incorporates a naphthalen-1-yl group and a hydroxypropyl linker.
- Properties :
(b) 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)quinoline Derivatives ()
- Key Differences :
- Features a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane group at position 4 instead of the 2-methoxyphenylpiperazine.
- Includes a cyclopropanecarbonyl-piperazine side chain.
- Synthesis : Achieved via HATU-mediated coupling, yielding 14.2% for one variant .
- Implications : The spirocyclic group may enhance metabolic stability but reduce piperazine-related receptor affinity.
Quinoline-Based Compounds with Varied Substituents
(a) 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline ()
- Key Differences :
- Substitutes the tosyl group with a 3-methyl group and introduces 4-chlorophenyl and 3,4-dimethoxyphenyl groups.
- Synthesis : Utilizes a one-pot three-component strategy, emphasizing efficiency .
- Structural Impact : The lack of a sulfonyl group simplifies the molecule but may limit interactions with sulfonyl-binding targets.
(b) 6-Methyl-2,4-diphenylquinoline ()
- Key Differences: Features phenyl groups at positions 2 and 4 and a methyl group at position 6. Dihedral angles between phenyl rings: 34.6° (positions 2 and 4) and 43.3° (quinoline vs. phenyl) .
Functional Group Impact Analysis
- Piperazine vs. Spirocyclic Moieties :
- Sulfonyl Groups: The tosyl group in the target compound increases hydrophobicity and may influence protein binding compared to non-sulfonylated analogs (e.g., compound).
Biological Activity
6-Methoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline is a synthetic compound belonging to the class of quinoline derivatives. This compound features a complex structure that includes a quinoline core, methoxy groups, a piperazine moiety, and a sulfonyl group. These structural characteristics suggest potential for diverse biological activities, particularly in pharmacological applications.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Quinoline Core : A bicyclic structure known for its biological activity.
- Methoxy Groups : Enhance solubility and may contribute to biological interactions.
- Piperazine Moiety : Commonly associated with central nervous system (CNS) activity.
- Sulfonyl Group : Often linked to increased biological efficacy.
Table 1: Structural Features and Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylquinoline | Methyl group on quinoline | Antimicrobial |
| 2-Methoxyquinoline | Methoxy group on quinoline | Anticancer |
| Piperazine derivatives | Piperazine ring | CNS activity |
Antimicrobial Properties
Research indicates that quinoline derivatives, including the compound , exhibit antimicrobial properties. The presence of the methoxy and sulfonyl groups enhances these effects, making it a candidate for further investigation as an antimicrobial agent.
Anticancer Activity
Quinoline derivatives have been studied for their anticancer potential. The unique combination of functional groups in this compound may enhance its ability to inhibit cancer cell proliferation. Preliminary studies suggest that modifications to the quinoline structure can lead to increased cytotoxicity against various cancer cell lines.
CNS Activity
The piperazine moiety is known for its influence on CNS activity. Compounds containing piperazine have been associated with neuropharmacological effects, including anxiolytic and antidepressant properties. This suggests that this compound could also exhibit similar CNS-related activities.
Understanding the mechanism of action is crucial for assessing the therapeutic potential of this compound. Interaction studies indicate that the compound may act on specific biological targets, potentially inhibiting enzymes or receptors involved in disease processes.
Interaction Studies
Preliminary interaction studies have been conducted to elucidate how this compound interacts with various biological targets. These studies help clarify its mechanism of action and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline, and how can its structural purity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. Key steps include:
- Sulfonylation : Introducing the 4-methylbenzenesulfonyl group via nucleophilic aromatic substitution (e.g., using toluenesulfonyl chloride under basic conditions) .
- Piperazine Coupling : The 4-(2-methoxyphenyl)piperazine moiety is attached via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via (e.g., singlet for methoxy protons at δ 3.8–4.0 ppm) and mass spectrometry (e.g., ESI-MS m/z calc. for C₂₈H₃₀N₃O₄S: 504.2) .
Q. What preliminary biological assays are recommended to evaluate this compound's activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Receptor Binding : Screen for serotonin (5-HT₁A/2A) or dopamine receptor affinity due to the piperazine pharmacophore. Use radioligand displacement assays (e.g., for 5-HT₁A) .
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, noting IC₅₀ values. Compare with control compounds like doxorubicin .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperazine coupling step, and what factors contribute to variability?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands (XPhos vs. BINAP) to improve coupling efficiency. For example, Pd₂(dba)₃/XPhos may increase yields from 45% to 72% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor aryl amination but may hydrolyze intermediates. Alternative solvents like toluene with microwave irradiation reduce side reactions .
- Temperature Control : Reactions at 110°C vs. 80°C can alter regioselectivity; monitor via TLC or in situ FTIR .
Q. How should conflicting data in biological assays (e.g., high receptor affinity but low cellular activity) be resolved?
- Methodological Answer :
- Permeability Assessment : Use Caco-2 monolayer assays to evaluate membrane permeability. Low permeability (Papp < 1 × 10⁻⁶ cm/s) may explain discrepancies between binding and cellular efficacy .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Rapid metabolism (t₁/₂ < 30 min) suggests need for prodrug strategies .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .
Q. What methodologies are suitable for studying this compound's environmental fate and ecotoxicological impact?
- Methodological Answer :
- Degradation Studies : Perform hydrolysis (pH 4–9) and photolysis (UV-Vis irradiation) to identify breakdown products. LC-MS/MS can detect persistent sulfonamide derivatives .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays (OECD 201). Compare with REACH regulatory thresholds .
Q. How can crystallography resolve ambiguities in the compound's 3D conformation for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., CHCl₃/hexane). Analyze torsion angles (e.g., piperazine ring puckering) to confirm equatorial vs. axial substituent orientation .
- Computational Modeling : Compare crystallographic data (e.g., C–C bond lengths ± 0.004 Å) with DFT-optimized structures (B3LYP/6-31G* basis set) to validate conformational stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
